Cas no 1824269-66-0 (3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile)

3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile is a brominated aromatic nitrile compound featuring dimethoxy substituents at the 4- and 6-positions. Its molecular structure, incorporating both an electron-withdrawing nitrile group and bromine at the ortho position, makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceuticals. The dimethoxy groups enhance solubility in polar organic solvents, facilitating further functionalization. This compound is valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the reactive bromine moiety. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise aromatic modifications.
3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile structure
1824269-66-0 structure
Product name:3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile
CAS No:1824269-66-0
MF:C11H12BrNO2
MW:270.122482299805
MDL:MFCD28130936
CID:5603639
PubChem ID:165665113

3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
    • EN300-1910272
    • 1824269-66-0
    • 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile
    • MDL: MFCD28130936
    • Inchi: 1S/C11H12BrNO2/c1-14-8-6-10(12)9(4-3-5-13)11(7-8)15-2/h6-7H,3-4H2,1-2H3
    • InChI Key: HWTBSCDHCNWLRQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1CCC#N)OC)OC

Computed Properties

  • Exact Mass: 269.00514g/mol
  • Monoisotopic Mass: 269.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.2Ų

3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1910272-1.0g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
1g
$1129.0 2023-06-02
Enamine
EN300-1910272-0.05g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
0.05g
$948.0 2023-08-31
Enamine
EN300-1910272-0.1g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
0.1g
$993.0 2023-08-31
Enamine
EN300-1910272-0.5g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
0.5g
$1084.0 2023-08-31
Enamine
EN300-1910272-5.0g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
5g
$3273.0 2023-06-02
Enamine
EN300-1910272-10g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
10g
$4852.0 2023-08-31
Enamine
EN300-1910272-5g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
5g
$3273.0 2023-08-31
Enamine
EN300-1910272-10.0g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
10g
$4852.0 2023-06-02
Enamine
EN300-1910272-0.25g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
0.25g
$1038.0 2023-08-31
Enamine
EN300-1910272-2.5g
3-(2-bromo-4,6-dimethoxyphenyl)propanenitrile
1824269-66-0
2.5g
$2211.0 2023-08-31

Additional information on 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile

3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile (CAS No. 1824269-66-0): A Comprehensive Overview

3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile (CAS No. 1824269-66-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its brominated and methoxy-substituted aromatic ring and a cyano group, exhibits a range of interesting properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular formula of 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile is C11H11BrNO2, and its molecular weight is 257.11 g/mol. The compound's structure consists of a 2-bromo-4,6-dimethoxyphenyl moiety attached to a propionitrile chain, which imparts distinct chemical and physical properties. The presence of the bromine atom and the methoxy groups on the aromatic ring enhances its reactivity and solubility, making it an attractive candidate for various synthetic transformations.

In recent years, 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of novel antitumor agents. Research published in the Journal of Medicinal Chemistry has highlighted the compound's role in the development of targeted therapies for various cancers. The brominated and methoxy-substituted aromatic ring provides a scaffold for the introduction of functional groups that can enhance the pharmacological activity and selectivity of the final drug molecules.

Beyond its applications in pharmaceuticals, 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile has also shown promise in materials science. Its unique electronic properties make it a suitable candidate for the synthesis of conductive polymers and organic semiconductors. Studies have demonstrated that derivatives of this compound can be used to create materials with improved electrical conductivity and stability, which are essential for applications in organic electronics and photovoltaic devices.

The synthesis of 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile typically involves several steps, including the bromination of 4,6-dimethoxybenzene followed by alkylation and nitrile formation. Recent advancements in green chemistry have led to more sustainable and environmentally friendly synthetic methods. For instance, researchers have developed catalytic systems that reduce the use of hazardous reagents and minimize waste generation during the synthesis process.

The physical properties of 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile, such as its melting point (85-87°C), boiling point (180°C at 0.5 mmHg), and solubility in common organic solvents like dichloromethane and ethanol, make it easy to handle and process in laboratory settings. These properties are crucial for its use as an intermediate in complex synthetic pathways.

In terms of safety, while 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

The future prospects for 3-(2-Bromo-4,6-dimethoxyphenyl)propanenitrile are promising. Ongoing research continues to explore new applications and derivatives that could further expand its utility in both medicinal chemistry and materials science. As synthetic methods become more efficient and sustainable, this compound is likely to play an increasingly important role in the development of innovative solutions for healthcare and technology challenges.

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